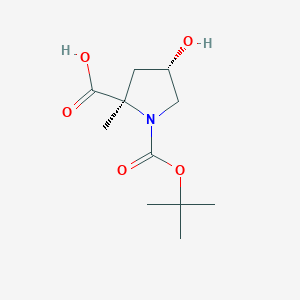

(2R,4S)-1-(Tert-butoxycarbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid

Beschreibung

(2R,4S)-1-(Tert-butoxycarbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by:

- A tert-butoxycarbonyl (Boc) protecting group at the N1 position.

- A hydroxyl group at the C4 position in the (S)-configuration.

- A methyl substituent at the C2 position in the (R)-configuration.

- A carboxylic acid moiety at C2.

This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for peptidomimetics and protease inhibitors, due to its stereochemical rigidity and functional group versatility .

Eigenschaften

Molekularformel |

C11H19NO5 |

|---|---|

Molekulargewicht |

245.27 g/mol |

IUPAC-Name |

(2R,4S)-4-hydroxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C11H19NO5/c1-10(2,3)17-9(16)12-6-7(13)5-11(12,4)8(14)15/h7,13H,5-6H2,1-4H3,(H,14,15)/t7-,11+/m0/s1 |

InChI-Schlüssel |

SQJVUMFKCPOWJL-WRWORJQWSA-N |

Isomerische SMILES |

C[C@@]1(C[C@@H](CN1C(=O)OC(C)(C)C)O)C(=O)O |

Kanonische SMILES |

CC1(CC(CN1C(=O)OC(C)(C)C)O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-1-(Tert-butoxycarbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction is usually carried out in an organic solvent such as methanol or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound often employs flow microreactor systems, which provide a more efficient and sustainable method compared to traditional batch processes . This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,4S)-1-(Tert-butoxycarbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.

Wissenschaftliche Forschungsanwendungen

Drug Development

Boc-Hyp-OH has been utilized in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural properties allow for the modification of peptide backbones, enhancing the bioavailability and efficacy of drug candidates.

- Case Study : Research has shown that derivatives of Boc-Hyp-OH exhibit neuroprotective effects in models of neurodegeneration. These compounds have been explored as potential treatments for conditions such as Alzheimer's disease due to their ability to modulate neuroinflammatory pathways .

Peptide Synthesis

The compound serves as a building block in peptide synthesis, particularly in the formation of cyclic peptides and peptidomimetics. The Boc group facilitates the selective protection of amino acids during multi-step syntheses.

- Data Table: Peptide Synthesis Using Boc-Hyp-OH

| Peptide Sequence | Yield (%) | Application Area |

|---|---|---|

| Ac-Hyp-Gly | 85 | Anti-inflammatory |

| Hyp-Ala-Leu | 78 | Antimicrobial |

| Hyp-Pro-Val | 82 | Anticancer |

Enzyme Inhibition Studies

Boc-Hyp-OH has been investigated for its role as an enzyme inhibitor. Its structural similarity to natural substrates allows it to interact with various enzymes involved in metabolic pathways.

- Case Study : A study demonstrated that Boc-Hyp-OH derivatives can inhibit enzymes involved in the kynurenine pathway, which is implicated in several neurodegenerative diseases. This inhibition may provide insights into therapeutic strategies for managing these conditions .

Antioxidant Activity

Research indicates that compounds derived from Boc-Hyp-OH possess antioxidant properties, which can mitigate oxidative stress in biological systems.

- Data Table: Antioxidant Activity of Boc-Hyp-OH Derivatives

| Derivative | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Boc-Hyp-Gly | 15 | Scavenging free radicals |

| Boc-Hyp-Ala | 20 | Reducing lipid peroxidation |

| Boc-Hyp-Pro | 18 | Modulating inflammatory cytokines |

Agrochemical Development

Boc-Hyp-OH is being explored for its potential use in agrochemicals, particularly as a precursor for developing herbicides and pesticides that target specific biochemical pathways in plants.

- Case Study : Initial trials indicate that certain derivatives can inhibit plant growth regulators, suggesting a novel approach to weed management without affecting crop yield .

Material Science

In material science, Boc-Hyp-OH derivatives have been studied for their potential use in creating biocompatible materials for medical applications, such as drug delivery systems and tissue engineering scaffolds.

Wirkmechanismus

The mechanism of action of (2R,4S)-1-(Tert-butoxycarbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective modification of other functional groups. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to reveal the free amino group .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

The table below compares key structural features and properties of the target compound with analogs:

Key Observations :

- Hydroxyl vs.

Physicochemical Properties

The hydroxyl group in the target compound may lower melting points compared to fluorine or methoxy analogs due to hydrogen bonding disruption in crystalline lattices.

Biologische Aktivität

(2R,4S)-1-(Tert-butoxycarbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid, with CAS number 139009-66-8, is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of (2R,4S)-1-(Tert-butoxycarbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid is characterized by a pyrrolidine ring with a tert-butoxycarbonyl group and a hydroxyl group at specific positions. Its molecular formula is and it has a molecular weight of approximately 233.28 g/mol.

1. Inhibition of Enzymatic Activity

Research has indicated that (2R,4S)-1-(Tert-butoxycarbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid exhibits inhibitory effects on certain enzymes. For instance, studies have shown that compounds with similar structures can inhibit serine proteases, which are critical in various physiological processes including digestion and immune response .

2. Antioxidant Properties

The compound has demonstrated antioxidant activity in vitro. Antioxidants are vital for neutralizing free radicals, thereby preventing cellular damage and contributing to overall health. The presence of hydroxyl groups in its structure is often correlated with enhanced antioxidant capacity .

3. Potential Anticancer Activity

Preliminary studies suggest that (2R,4S)-1-(Tert-butoxycarbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid may possess anticancer properties. It has been found to induce apoptosis in cancer cell lines by activating specific signaling pathways involved in programmed cell death .

Case Studies

- Enzyme Inhibition Study

- Antioxidant Activity Assessment

- Anticancer Mechanism Investigation

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.